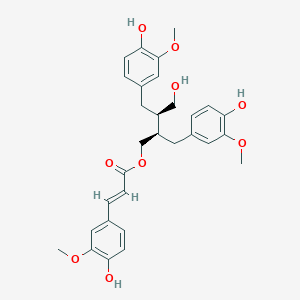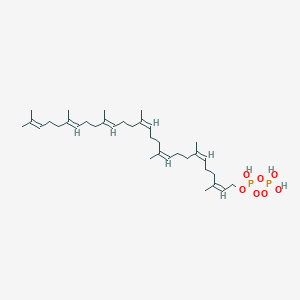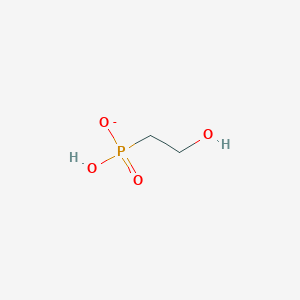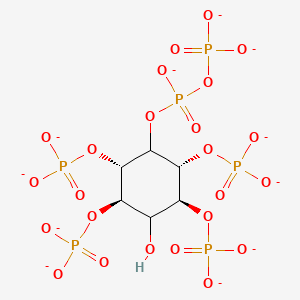
5-PP-InsP4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-diphospho-1D-myo-inositol 1,3,4,6-tetrakisphosphate(11-) is fully deprotonated form of 5-diphospho-1D-myo-inositol 1,3,4,6-tetrakisphosphate; major species at pH 7.3 It is an inositol phosphate oxoanion and a myo-inositol polyphosphate. It is a conjugate base of a 5-diphospho-myo-inositol 1,3,4,6-tetrakisphosphate.
Applications De Recherche Scientifique
Chemoenzymatic Synthesis
The scalable chemoenzymatic synthesis of inositol pyrophosphates like 5-PP-InsP4 is significant in understanding their functions at a biochemical level. This synthesis, involving inositol hexakisphosphate kinase and human diphosphoinositol pentakisphosphate kinase, provides high-purity PP-InsPs, facilitating research on their signaling functions (Puschmann et al., 2019).
Ligand Specificity in Polyphosphate Polymerase
The study of this compound in the context of SPX domain in yeast polyphosphate polymerase VTC shows its role as a primary activator in cells. This research provides insights into how this compound, despite having lower potency than other PP-InsPs, plays a crucial role in adapting cytosolic phosphate concentrations to different metabolic conditions (Gerasimaitė et al., 2017).
Impact on Intracellular Calcium Oscillations
Research involving the use of photocaged this compound derivatives in living β-cells has shown that this compound can modulate intracellular calcium oscillations. This study highlights the potential of this compound in regulating cellular activities like granule localization and calcium signalling (Bittner et al., 2020).
Mammalian Inositol Pyrophosphate Interactome
The development of triplexed affinity reagents to study the interactome of 5-PP-InsP5 in mammalian cells reveals connections with central cellular regulators, such as lipid phosphatases, protein kinases, and GTPases. This research aids in understanding the signaling modalities of inositol pyrophosphates like this compound (Furkert et al., 2020).
Prometabolites for Cellular Delivery
The development of prometabolites for 5-PP-InsP5, which can release 5-PP-InsP5 in mammalian cell/tissue homogenates, demonstrates a strategy to deliver PP-InsPs into living cells. This approach is crucial for studying PP-InsP(y) physiology (Pavlović et al., 2015).
Synthesis for Biochemical Studies
The chemical synthesis of PP-InsPs like this compound enables the production of scalable amounts with known stereochemistry, critical for studying their structure and functions. This synthesis approach opens avenues for exploring inositol-related cellular signaling pathways (Capolicchio, 2015).
Substrate Capture Site for Drug Discovery
The synthesis of this compound and its interaction with PPIP5Ks uncover a substrate capture site, providing new insights for drug discovery targeting inositol polyphosphate analogues (Wang et al., 2014).
Structural and Biochemical Characterization
The structural and biochemical characterization of enzymes metabolizing PP-InsPs, such as Siw14, enhances our understanding of their reaction mechanisms and regulation. This research provides insight into the specificity and activity of these enzymes (Wang et al., 2018).
Signal Transduction during Stress
The role of this compound in signal transduction during environmental stress, particularly in response to hyperosmotic stress and thermal challenges, highlights its significance in cellular signaling and stress response mechanisms (Choi et al., 2005).
Propriétés
Formule moléculaire |
C6H7O24P6-11 |
|---|---|
Poids moléculaire |
648.95 g/mol |
Nom IUPAC |
[(1S,3R,4S,6R)-2-hydroxy-5-[oxido(phosphonatooxy)phosphoryl]oxy-3,4,6-triphosphonatooxycyclohexyl] phosphate |
InChI |
InChI=1S/C6H18O24P6/c7-1-2(25-31(8,9)10)4(27-33(14,15)16)6(29-36(23,24)30-35(20,21)22)5(28-34(17,18)19)3(1)26-32(11,12)13/h1-7H,(H,23,24)(H2,8,9,10)(H2,11,12,13)(H2,14,15,16)(H2,17,18,19)(H2,20,21,22)/p-11/t1?,2-,3+,4+,5-,6? |
Clé InChI |
FFZGWHDHUIRNPY-UYSNGIAKSA-C |
SMILES isomérique |
[C@H]1([C@H](C([C@H]([C@@H](C1O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-] |
SMILES canonique |
C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



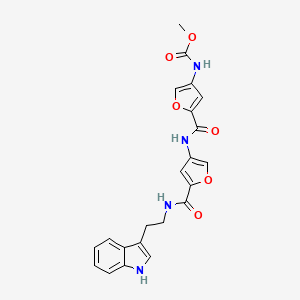
![2-Amino-4-[4-(2-bromo-4,5-difluorophenoxy)anilino]-4-oxobutanoic acid](/img/structure/B1263797.png)




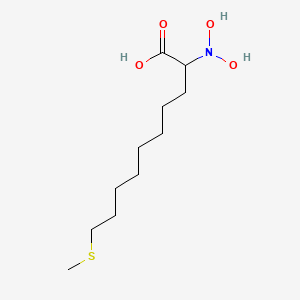
![4-[2-[[(3,4-Difluorophenyl)-oxomethyl]amino]ethylamino]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1263804.png)
![(4aR,7aR)-9-methoxy-3-methyl-2,4,4a,5,6,7a-hexahydro-1H-benzofuro[3,2-e]isoquinolin-7-one](/img/structure/B1263806.png)
![[(2R,5R)-5-[(5-fluoropyridin-2-yl)oxymethyl]-2-methylpiperidin-1-yl]-(5-fluoro-2-pyrimidin-2-ylphenyl)methanone](/img/structure/B1263808.png)
